N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-4-5-17-9-12(16-13(17)7-10)14(18)15-8-11-3-2-6-19-11/h2-7,9H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHTQIHHVNPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Formation of the Imidazo[1,2-a]pyridine Ring: This ring can be synthesized through cyclization reactions involving pyridine derivatives and appropriate reagents.
Coupling Reaction: The final step involves coupling the furan ring with the imidazo[1,2-a]pyridine ring through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Microwave-assisted synthesis is particularly advantageous for industrial production due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide, as inhibitors of viral proteases. For instance, compounds derived from this scaffold have shown effectiveness against SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Structure-based drug design has led to the identification of non-peptidomimetic inhibitors with promising IC50 values, suggesting that modifications to the imidazo[1,2-a]pyridine structure can enhance antiviral potency .
GABA-A Receptor Modulation
Imidazo[1,2-a]pyridine compounds are also being investigated for their ability to modulate GABA-A receptors, which play a vital role in the central nervous system (CNS). These compounds can act as allosteric modulators, potentially offering therapeutic benefits for anxiety and other CNS disorders. The selective modulation of GABA-A receptor subtypes could lead to new treatments with reduced side effects compared to traditional benzodiazepines .
Anthelmintic Activity
The compound has been evaluated for anthelmintic properties against parasitic helminths. Research indicates that certain derivatives exhibit significant activity against these parasites, contributing to the development of novel treatments for infections that disproportionately affect developing regions . The efficacy of these compounds was assessed through in vitro assays measuring mortality rates in treated populations.
Cancer Research
This compound has been implicated in cancer research due to its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells. The imidazo[1,2-a]pyridine scaffold provides a versatile platform for developing selective HDAC inhibitors that may enhance the efficacy of existing cancer treatments .
Synthesis and Optimization
The synthesis of this compound involves various chemical reactions that allow for structural optimization. Researchers have employed techniques such as structure-activity relationship (SAR) studies to refine these compounds' biological activities further. This iterative process is crucial for enhancing potency and selectivity against target enzymes or receptors .
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| F8-S43 | SARS-CoV-2 Mpro Inhibitor | 10.76 | |
| F8-B6 | GABA-A Modulator | TBD | |
| F8-B22 | Anthelmintic Activity | TBD | |
| F8-SX | HDAC Inhibition | TBD |
Table 2: Synthesis Pathways for Imidazo[1,2-a]pyridine Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Furan derivative + Imidazole derivative | Intermediate compound A |
| 2 | Reaction with carboxylic acid derivative | This compound |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Scaffold Variations
All three compounds share the imidazo[1,2-a]pyridine core, but substituents at positions 2 and 3 dictate functional differences:
- N-(furan-2-ylmethyl) derivative : The furan group provides a planar, electron-rich aromatic system, which may enhance π-π stacking interactions with aromatic residues in target proteins. However, its smaller size compared to the tetrahydronaphthalenyl group in Z2776419998 might reduce hydrophobic binding .
- Z2776419998: The 6-amino-tetrahydronaphthalenyl group introduces a bicyclic, conformationally restricted moiety. This likely improves affinity for CFTR’s transmembrane domains, as demonstrated by its nanomolar inhibitory activity .
Stereochemical Considerations
Z2776419998 exists as two diastereomers due to chiral centers in the tetrahydronaphthalenyl group. Activity differences between these isomers highlight the importance of stereochemistry in CFTR binding .
Biological Activity
N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a furan ring attached to a 7-methylimidazo[1,2-a]pyridine core, which is known for various pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds within the imidazo[1,2-a]pyridine family often interact with various biological targets, including:
- GABA-A Receptors : These compounds can modulate GABA-A receptor activity, which is essential for neurotransmission and has implications in anxiety and seizure disorders .
- Enzymatic Inhibition : Similar compounds have been identified as inhibitors of viral proteases, such as SARS-CoV-2 main protease (Mpro), showcasing potential antiviral properties .
Antiviral Activity
Recent studies have highlighted the antiviral potential of structurally related compounds. For instance, derivatives of furan-containing imidazo compounds have shown significant inhibitory effects against SARS-CoV-2 Mpro with IC50 values in the low micromolar range (e.g., 1.55 μM) while exhibiting low cytotoxicity (CC50 > 100 μM) in cell lines .
Neuropharmacological Effects
Compounds similar to this compound have been noted for their neuropharmacological effects, particularly in modulating GABAergic transmission. This activity suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders.
Study 1: Antiviral Screening
In a recent screening of an in-house library of compounds, several derivatives were tested for their ability to inhibit Mpro. Among them, compound F8-B6 was identified with an IC50 of 1.57 μM, indicating a strong potential for further development as an antiviral agent against COVID-19 .
Study 2: Neuropharmacological Assessment
A study focusing on the modulation of GABA-A receptors demonstrated that certain imidazo[1,2-a]pyridine derivatives could enhance GABAergic activity significantly. This suggests that this compound may also exhibit similar properties, warranting further investigation into its therapeutic uses in anxiety and seizure management.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the imidazo[1,2-a]pyridine-2-carboxylic acid core by reacting 2-aminopyridine with bromopyruvic acid in ethanol at 80°C (yield: ~72%) . Next, activate the carboxylic acid using EDC·HCl/HOBt in DMF to form an intermediate carboxamide. Finally, couple with furan-2-ylmethanamine under mild conditions. Optimize yields by controlling stoichiometry, reaction time (12–24 hours), and purification via column chromatography .
Q. How can the structure of This compound be confirmed using spectroscopic techniques?
- Methodology :
- 1H NMR : Confirm the amide NH proton (δ ~10.6 ppm) and furylmethyl protons (δ ~6.3–7.4 ppm for furan ring). The 7-methyl group appears as a singlet at δ ~2.5 ppm .
- 13C NMR : Identify the carbonyl carbons (amide C=O at ~161 ppm, ketone/furan C=O if present). The imidazo[1,2-a]pyridine carbons resonate between δ 110–150 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. What preliminary biological assays are suitable for evaluating the compound’s activity?
- Methodology : Screen against kinetoplastid parasites (e.g., Trypanosoma brucei) using resazurin-based viability assays. Determine IC50 values via dose-response curves (0.1–100 μM range). Include cytotoxicity assays on mammalian cell lines (e.g., MRC-5 fibroblasts) to calculate selectivity indices (>50 indicates low toxicity) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of This compound for enhanced target binding?
- Methodology :
- Perform DFT calculations to analyze electron density distribution and reactive sites. For example, assess the electrophilicity of the carboxamide group for hydrogen bonding .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., Trypanosoma brucei enzymes). Prioritize derivatives with improved binding energy (<−8 kcal/mol) and favorable interactions (e.g., π-π stacking with imidazo[1,2-a]pyridine) .
Q. What strategies can resolve contradictions in SAR (structure-activity relationship) data for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Cluster analysis : Group compounds by substituent effects (e.g., electron-withdrawing vs. donating groups on the furan ring). Use PCA (principal component analysis) to identify key descriptors (e.g., logP, polar surface area) influencing activity .
- Free-Wilson analysis : Quantify contributions of specific substituents (e.g., 7-methyl vs. 7-H) to biological activity. Cross-validate with in vitro data to resolve outliers .
Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be improved?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to assess metabolic half-life. Introduce steric hindrance (e.g., methyl groups) or replace labile groups (e.g., ester → amide) to reduce CYP450-mediated degradation .
- LogD optimization : Modify substituents to achieve logD ~2–3 (balanced solubility/permeability). For example, replace hydrophobic groups with polar moieties (e.g., hydroxyl) on the furan ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
